3-(Azetidin-3-yl)propanoic acid
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Overview
Description
3-(Azetidin-3-yl)propanoic acid is a heterocyclic compound containing a four-membered azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)propanoic acid typically involves the use of azetidine derivatives. One common method involves the Horner–Wadsworth–Emmons reaction, where alkylated phosphonates and N-Boc-azetidin-3-one are converted to N-Boc-azetidine-3-ylidenes. These intermediates are then subjected to hydrogenation to yield the target compound . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(Azetidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: An analogue of proline with similar structural properties.
(Azetidin-2-yl)acetic acid: An analogue of homoproline with potential biological activities.
3-(Azetidin-1-yl)propan-1-amine: A compound with pharmacologically active properties.
Uniqueness
3-(Azetidin-3-yl)propanoic acid is unique due to its specific structural configuration, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(azetidin-3-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-7-4-5/h5,7H,1-4H2,(H,8,9) |
InChI Key |
YXCDCEDVDFXYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC(=O)O |
Origin of Product |
United States |
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